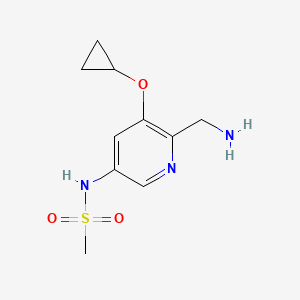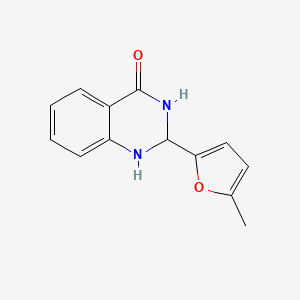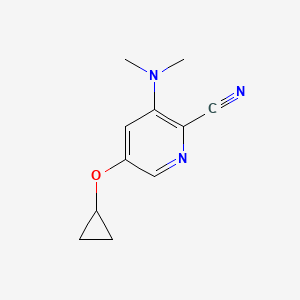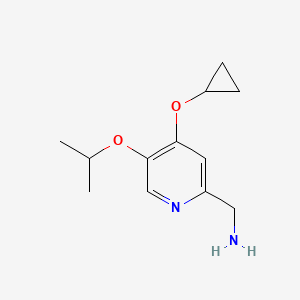
4-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,3-diamine as the core structure.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the pyridine-2,3-diamine.
Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
4-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
4-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-diamine can be compared with similar compounds such as:
4-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-dicarboxamide: This compound has a similar structure but with carboxamide groups instead of amine groups, leading to different chemical and biological properties.
4-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-dicarboxylic acid: This compound features carboxylic acid groups, which can significantly alter its reactivity and solubility.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-N,3-N,3-N-trimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C11H17N3O/c1-12-11-10(14(2)3)9(6-7-13-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
KAXHMDDCNRKHNI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


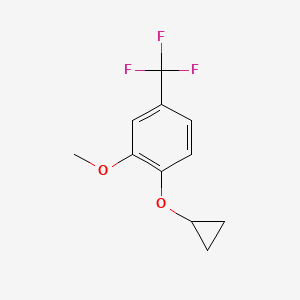
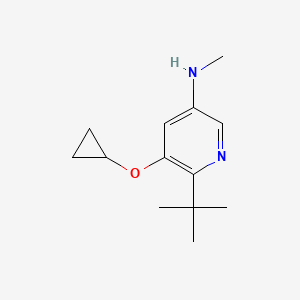


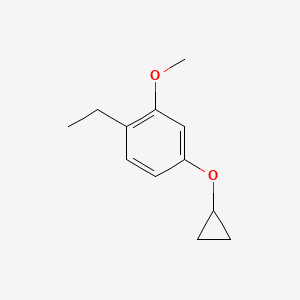
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B14811199.png)

